![molecular formula C14H16N4S B287502 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287502.png)
3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (DMPT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a heterocyclic compound that contains both triazole and thiadiazole rings, making it a unique and interesting molecule.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to activate the Nrf2-Keap1 pathway, which plays a critical role in cellular defense against oxidative stress. 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also inhibits the NF-kB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increase the production of anti-inflammatory cytokines, such as IL-10. 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also has antioxidant properties, which protect cells from oxidative damage. In cancer cells, 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its high purity and stability. 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is also readily available from commercial sources, making it easy to obtain for research purposes. However, 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations, including its high cost and the need for expertise in organic chemistry for its synthesis.
Future Directions
There are several future directions for research on 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is the development of 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-based materials with unique properties for various applications. Another area of research is the investigation of 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its effects on various signaling pathways in cells.
Conclusion
In conclusion, 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a unique and interesting molecule that has potential applications in various fields. Its synthesis method is complex and requires expertise in organic chemistry. 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its scientific research applications, including its anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand the mechanism of action of 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential as a therapeutic agent for various diseases.
Synthesis Methods
3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized through a multistep process that involves the reaction of 3,5-dimethylphenyl hydrazine with isopropyl isothiocyanate to form the intermediate 3-(3,5-dimethylphenyl)-6-isopropyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole-7-thione. This intermediate is then treated with hydrogen peroxide and sodium hydroxide to form the final product, 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The synthesis of 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In agriculture, 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a feed additive for livestock to improve growth performance and feed efficiency. In material science, 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a building block for the synthesis of novel materials with unique properties.
properties
Product Name |
3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molecular Formula |
C14H16N4S |
Molecular Weight |
272.37 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-6-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N4S/c1-8(2)13-17-18-12(15-16-14(18)19-13)11-6-9(3)5-10(4)7-11/h5-8H,1-4H3 |
InChI Key |
CXCFAXQENJJHEC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C(C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



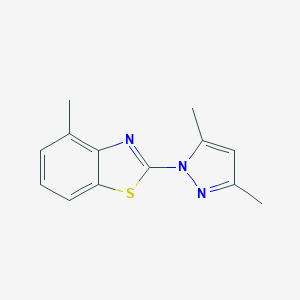
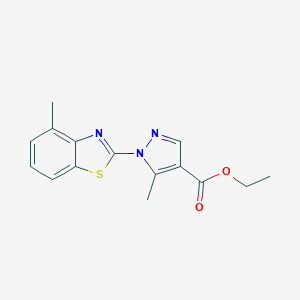
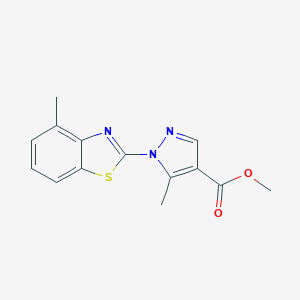
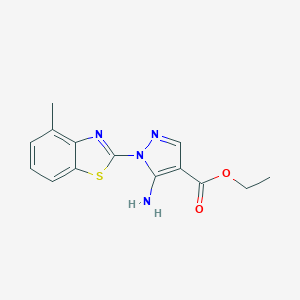
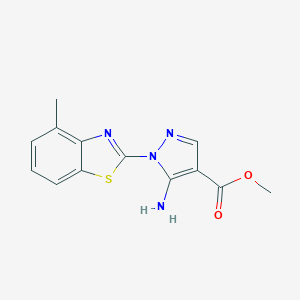

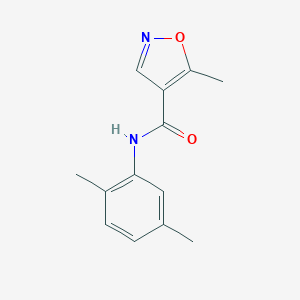
![6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287430.png)
![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287432.png)
![6-Methyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287433.png)
![6-Ethyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287434.png)
![6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287436.png)
![6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287438.png)
![Methyl4-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenylether](/img/structure/B287443.png)